4-[(Butylamino)methyl]-N,N-diethylaniline
Description
Significance and Research Context of Aromatic Amines and Their Derivatives
Aromatic amines, also known as arylamines, are organic compounds characterized by an amino group attached to an aromatic ring. jocpr.com The simplest example is aniline (B41778). jocpr.com This class of compounds is fundamental in organic chemistry due to its versatility. jocpr.com Aromatic amines serve as crucial precursors and intermediates in the synthesis of a vast array of complex molecules. jocpr.com Their unique chemical properties make them indispensable building blocks in numerous industries. google.com
The significance of aromatic amines and their derivatives in academic and industrial research is extensive, primarily in the following areas:
Pharmaceuticals and Medicinal Chemistry: Aromatic amines are core structural motifs in many biologically active molecules and approved drugs. researchgate.netchemicalbook.com They are integral to the synthesis of pharmaceuticals and agrochemicals. jocpr.comresearchgate.net The N,N-dialkylaniline structure, in particular, is found in numerous small molecule drugs. chemicalbook.com Research in this area often focuses on synthesizing new derivatives and studying their structure-activity relationships to develop new therapeutic agents. researchgate.netresearchgate.net
Dyes and Pigments: Historically and currently, aromatic amines are central to the dye industry. jocpr.comresearchgate.net Compounds like N,N-diethylaniline are used to produce various dyes, including azoic and triphenylmethane (B1682552) dyes. google.com
Materials Science and Polymers: Derivatives of aromatic amines are investigated for their applications in materials science. They can be used to create polymers with specific conductive or optical properties and are components in the development of opto-electronic devices. researchgate.netresearchgate.netnih.gov
Synthetic Intermediates and Catalysis: N-alkylation of aniline derivatives is a vital reaction in organic synthesis. jocpr.com The resulting N,N-dialkylated products are valuable intermediates for a wide range of chemical products. jocpr.com Furthermore, compounds like N,N-diethylaniline can function as catalysts in various chemical processes, including those for plastics and elastomers. actylis.com
The reactivity of the aromatic ring and the nitrogen atom's lone pair of electrons allows for a wide range of chemical modifications, making this class of compounds a fertile ground for academic exploration and the development of novel chemical entities. google.com
Overview of Key Academic Research Areas for 4-[(Butylamino)methyl]-N,N-diethylaniline
Specific published research singling out this compound (CAS No. 5468-68-8) is not widely available in current academic literature. However, based on its structure as a substituted N,N-diethylaniline, its potential research applications can be inferred from studies on analogous compounds. The molecule features a tertiary amine (the diethylamino group) and a secondary amine (the butylamino group), making it a polyfunctional intermediate.
Potential academic research areas for this compound would likely leverage its structural features in the following contexts:
Intermediate in Multi-step Synthesis: The compound's primary role in an academic context would likely be as a versatile intermediate. The secondary amine group can be readily functionalized or used as a reactive site for building larger, more complex molecules. It could be a precursor in the synthesis of novel ligands for metal complexes, specialized dyes, or pharmacologically active agents. Secondary amines are important starting materials for many organic compounds, including pharmaceuticals and dithiocarbamates. mdpi.com
Building Block for Novel Polymers or Materials: Like other N,N-dialkylanilines, this compound could be explored as a monomer or building block for new polymers. The presence of two distinct amine functionalities offers possibilities for creating cross-linked or hyperbranched polymer structures with potentially interesting thermal, mechanical, or electronic properties.
Medicinal Chemistry Scaffolding: The N,N-dialkylaniline scaffold is present in many bioactive compounds. chemicalbook.com Research could involve using this compound as a foundational structure to synthesize a library of new compounds for biological screening. The butylamino side chain could be modified to explore how changes in its structure affect biological activity.
Given the established utility of its parent compound, N,N-diethylaniline, as a synthetic intermediate, it is reasonable to position this compound as a more complex building block for creating specialized chemical structures.
Below is a data table of physical and chemical properties for the parent compound, N,N-diethylaniline, which provides context for the general characteristics of this class of molecules.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H15N | google.com |
| Appearance | Colorless to yellow oily liquid | google.com |
| Boiling Point | 215.5 - 217 °C | google.com |
| Melting Point | -38.8 °C | google.com |
| Flash Point | 85 - 97 °C | google.com |
| Density | 0.938 g/mL at 25 °C | |
| Refractive Index | 1.542 at 20 °C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(butylaminomethyl)-N,N-diethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-4-7-12-16-13-14-8-10-15(11-9-14)17(5-2)6-3/h8-11,16H,4-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUUVZRJYNYVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Chemical Reactivity of 4 Butylamino Methyl N,n Diethylaniline
Fundamental Reaction Pathways
The reactivity of 4-[(Butylamino)methyl]-N,N-diethylaniline can be understood through several fundamental reaction pathways, including oxidation, reduction, and nucleophilic substitution.
The N,N-diethylaniline core is susceptible to oxidation, a process that can lead to a variety of products, including the formation of quinone-like structures. The oxidation of N,N-dialkylanilines, such as N,N-dimethylaniline, has been studied extensively and provides a model for the behavior of the target compound. mdpi.com The initial step in the anodic oxidation of N,N-dimethylaniline derivatives is the formation of a radical cation. mdpi.com This highly reactive intermediate can then undergo further reactions.
The oxidation of catechols to o-quinones is a well-established two-electron oxidation process. mdpi.com While the subject compound is not a catechol, analogous oxidative pathways can be envisioned where the aniline (B41778) ring is transformed. The oxidation of various N,N-dimethylaniline derivatives can result in N-dealkylation, yielding formaldehyde (B43269) and secondary amines. mdpi.comcdnsciencepub.com In some cases, coupling reactions occur at the para position, leading to dimerized products like tetramethylbenzidine derivatives. cdnsciencepub.com The resulting dimers are often more easily oxidized than the starting material, which can lead to the generation of quinoidal diimino cations. mdpi.com The oxidation of phenols can proceed through a phenoxonium ion, which can then be trapped by nucleophiles like methanol (B129727) to form acetals, which are subsequently hydrolyzed to quinones. beilstein-journals.org This highlights a potential pathway for quinone derivative formation from aniline derivatives under specific oxidative conditions.
Bio-inspired o-quinones have been shown to mediate the dehydrogenation of amines through mechanisms like electrophilic transamination or addition-elimination pathways. nih.gov For instance, the oxidation of a primary amine by an o-quinone cofactor can involve an initial condensation to form an imine, followed by tautomerization and hydrolysis to release an aldehyde and the reduced aminohydroquinone. nih.gov
| Oxidant/Condition | Substrate Example | Key Intermediates/Products | Mechanistic Notes |
| Electrochemical Oxidation | N,N-dimethylaniline | Radical cation, Quinoidal diimino cation | Initial one-electron transfer to form a radical cation. mdpi.com |
| Benzoyl Peroxide | N,N-dimethylaniline | Formaldehyde, N-methylaniline, Tetramethylbenzidine | Involves dealkylation and para-coupling reactions. cdnsciencepub.com |
| Cytochrome P-450 | Substituted N,N-dimethylanilines | N-demethylated products | Believed to proceed via an initial electron-transfer step. nih.gov |
| o-Quinone Catalysts | Primary Amines | Imine adduct, Aldehyde, Aminohydroquinone | Proceeds via transamination or addition-elimination mechanisms. nih.gov |
The formation of amines through reduction is a cornerstone of organic synthesis. While the direct reduction of the N,N-diethylaniline moiety is not a common transformation under standard conditions, related functional groups can be reduced to generate amine derivatives. Arylamines are typically prepared by the nitration of an aromatic ring followed by the reduction of the resulting nitro group. pressbooks.pubpressbooks.pub This reduction can be accomplished using various reagents, including catalytic hydrogenation (H₂ over a platinum catalyst) or metals like iron, zinc, or tin in an acidic solution. pressbooks.pubpressbooks.pub Tin(II) chloride is noted as a particularly mild reagent suitable for molecules with other reducible functional groups. pressbooks.pubpressbooks.pub
Another significant pathway is reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent to form a more substituted amine. libretexts.orgpurdue.edu This process involves the initial formation of an imine, which is then reduced. libretexts.org Common reducing agents for this laboratory-scale transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.org This method is versatile for creating primary, secondary, and tertiary amines. libretexts.org
The reduction of amides and nitriles with strong reducing agents like lithium aluminum hydride (LiAlH₄) also yields amines. pressbooks.pubpressbooks.pub These methods allow for the conversion of carboxylic acid derivatives into amines with the same number of carbon atoms, or the conversion of alkyl halides into primary amines with an additional carbon atom via a nitrile intermediate. pressbooks.pubpressbooks.pub
| Precursor Functional Group | Reducing Agent | Product Type | Key Features |
| Nitro Group (Aromatic) | H₂/Pt, Fe/HCl, SnCl₂ | Arylamine | A standard method for synthesizing arylamines. pressbooks.pubpressbooks.pub |
| Aldehyde/Ketone + Amine | NaBH₄, NaBH₃CN, H₂/Ni | Substituted Amine | Known as reductive amination; proceeds via an imine intermediate. libretexts.org |
| Nitrile | LiAlH₄ | Primary Amine | Adds one carbon atom to the original alkyl chain. pressbooks.publibretexts.org |
| Amide | LiAlH₄ | Amine | Converts carboxylic acid derivatives to amines. pressbooks.pubpressbooks.pub |
The structure of this compound features two sites capable of participating in nucleophilic substitution reactions: the secondary butylamino group and the tertiary benzylic amine. The nitrogen lone pair of the butylamino group makes it a potent nucleophile. Primary amines like butylamine (B146782) readily react with alkyl halides in Sₙ2 reactions to form secondary amines. blogspot.com They also participate in nucleophilic addition-elimination reactions with acyl chlorides to form amides. blogspot.com The reaction of n-butylamine with certain activated aromatic ethers, however, has been shown not to be base-catalyzed. rsc.org
Conversely, the benzylic position (the -CH₂- group attached to the aniline ring) can act as an electrophilic site. Benzylic amines can be activated to enhance their electrophilicity, allowing them to serve as carbon electrophiles in stereospecific nucleophilic substitution reactions. acs.org For instance, enantioenriched tertiary benzylic amines can be activated in situ with benzyne (B1209423) to generate ammonium (B1175870) salts, which are then substituted by various nucleophiles with retention of stereochemistry. acs.org Benzylic halides are highly reactive towards nucleophilic substitution through both Sₙ1 and Sₙ2 pathways, a reactivity attributed to the resonance stabilization of the benzylic carbocation (for Sₙ1) or the transition state. chemistrysteps.com
| Reaction Type | Role of Amine Moiety | Substrate Example | Mechanism | Product |
| N-Alkylation | Nucleophile (Butylamino) | Halogenoalkane | Sₙ2 | Secondary/Tertiary Amine |
| Acylation | Nucleophile (Butylamino) | Acyl Chloride | Nucleophilic Addition-Elimination | N-substituted Amide blogspot.com |
| Substitution on Benzylic Amine | Electrophile (Benzylic position) | Activated Tertiary Benzylic Amine | Sₙ2-like | Substituted Benzylic Compound acs.org |
| Substitution with Benzyl Bromide | Nucleophile (Substituted Benzylamine) | Benzyl Bromide | Sₙ2-type transition state | Dibenzyl alkyl amine researchgate.net |
Mechanistic Investigations of Amine Reactivity
Delving deeper into the reactivity of the amine functionalities requires an examination of proton and electron transfer processes, which are fundamental to their chemical behavior.
Proton transfer is a critical step in many reactions involving amines. For substituted anilines, protonation can occur either on the nitrogen atom or on the aromatic ring. acs.org In the gas phase, nitrogen protonation is generally more favorable, but the energy difference between ring and nitrogen protonation can be small, within a few kilocalories per mole. acs.org The presence of substituents on the aniline ring significantly influences its basicity and the site of protonation. When aniline is protonated in an acidic medium, the amino group is converted to the anilinium ion (-NH₃⁺). pearson.com This change transforms the group from electron-donating to strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. pearson.comallen.in
The dynamics of proton transfer can be extremely fast. Studies on excited-state proton transfer (ESPT) show that these reactions can occur on picosecond or even sub-picosecond timescales. acs.orgnih.gov The rate of proton exchange for substituted anilines in trifluoroacetic acid has been studied, with activation energies ranging from 10 to 24 kcal/mole. ingentaconnect.com This exchange is believed to occur via the formation of ion pairs between the protonated amine and the counter-ion, followed by an internal proton transfer. ingentaconnect.com
| Process | Key Aspect | Influencing Factors | Consequence |
| Site of Protonation | Nitrogen vs. Aromatic Ring | Solvent, Substituents | Alters reactivity and directing effects. acs.orgpearson.com |
| Effect of Protonation | -NH₂ → -NH₃⁺ | Acidic Medium | Changes group from electron-donating to electron-withdrawing. pearson.com |
| Reaction Dynamics | Proton Exchange Rate | Substituent Position, Ion-Pairing | Activation energies range from 10-24 kcal/mole. ingentaconnect.com |
| Excited-State Proton Transfer (ESPT) | Ultrafast reaction | Free Energy Change | Can occur on picosecond timescales, sometimes involving proton tunneling. acs.org |
N,N-dialkylanilines are effective electron donors and readily participate in electron transfer processes. The oxidation of substituted N,N-dimethylanilines by enzymes like cytochrome P-450 is believed to proceed via an initial single-electron transfer (SET) step from the amine to the active enzyme species. nih.gov This forms a radical cation on the amine and a reduced enzyme center. nih.gov
Similarly, photoinduced electron transfer (PET) can occur from an electron donor like N,N-dimethylaniline to an excited-state acceptor. The feasibility of this process is governed by the redox potentials of the donor and acceptor pair. For example, N,N-dimethylaniline can quench the fluorescence of cadmium sulfide (B99878) nanoclusters through PET from its highest occupied molecular orbital (HOMO) to the valence band of the excited semiconductor. N,N-dimethylaniline and its derivatives can also form charge-transfer (CT) complexes with electron acceptors like fullerene C60. researchgate.net The formation of these complexes is observed for donor molecules with relatively low first oxidation potentials, capable of forming cation-radicals. researchgate.net The initial oxidation of N,N-dialkylanilines, whether chemically or electrochemically, consistently leads to the formation of a radical cation as the primary product, which then dictates the subsequent reaction pathways. mdpi.com
| Process | Donor | Acceptor | Mechanism | Outcome |
| Enzymatic Oxidation | N,N-Dimethylaniline | Cytochrome P-450 | Single-Electron Transfer (SET) | Formation of an amine radical cation and a reduced enzyme. nih.gov |
| Photoinduced Electron Transfer (PET) | N,N-Dimethylaniline | Excited CdS Nanocluster | Electron transfer from amine HOMO to semiconductor valence band. | Fluorescence quenching; formation of DMA⁺ and reduced CdS⁻. |
| Charge-Transfer Complexation | N,N-Dimethylaniline Derivatives | Fullerene C60 | Ground-state electron donor-acceptor interaction. | Formation of a charge-transfer complex. researchgate.net |
| Electrochemical Oxidation | N,N-Dimethylaniline | Anode | Anodic one-electron transfer. | Generation of a radical cation as the primary intermediate. mdpi.com |
Role of Zwitterionic Intermediates
Zwitterionic intermediates, which are neutral molecules carrying both a positive and a negative formal charge, are postulated in various organic reactions, particularly in cycloadditions and reactions involving polar interactions between nucleophiles and electrophiles. nih.govmdpi.com The formation of a zwitterionic intermediate is often favored by polar interactions between reactants, the presence of substituents that can stabilize ionic centers, and polar reaction environments. nih.gov
In the context of this compound, both nitrogen atoms can act as nucleophilic centers. The N,N-diethylamino group, being a tertiary amine, and the butylamino group, a secondary amine, can react with sufficiently strong electrophiles to form a zwitterionic intermediate. For instance, in reactions with highly electrophilic alkenes or heterocumulenes, the initial step could be a nucleophilic attack from one of the nitrogen atoms onto the electrophile, generating a transient zwitterionic species. nih.govmdpi.com The stability and subsequent reaction pathway of this intermediate would be crucial in determining the final product structure. While some reactions proceed through a concerted mechanism, the polar nature of the N,N-diethylaniline moiety could favor a stepwise process involving a zwitterionic intermediate. nih.govmdpi.com The presence of fluoroalkyl substituents on the electrophile, for example, is known to stabilize ionic centers within zwitterionic structures, making this pathway more likely. nih.gov
The relative nucleophilicity of the two amine groups would influence which one is more likely to initiate the formation of the zwitterion. The tertiary aniline nitrogen is part of an electron-rich aromatic system, while the secondary butylamino nitrogen is a typical aliphatic amine. The specific reaction conditions and the nature of the electrophile would dictate the site of initial attack.
Intramolecular Rearrangements and Photochemical Pathways
Intramolecular Rearrangements: Anilines and their N-substituted derivatives are known to undergo a variety of intramolecular rearrangements. researchgate.net One notable example is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution that provides a powerful method for synthesizing heterocyclic compounds and converting phenols to anilines. researchgate.netderpharmachemica.com For a molecule like this compound, a rearrangement could theoretically be triggered under specific conditions, potentially involving the migration of a group between the two nitrogen atoms or from a nitrogen atom to the aromatic ring. Another relevant transformation is the 1,3-aza-Brook rearrangement, which involves a 1,3-C-to-N silyl (B83357) migration to generate reactive aryne intermediates from aniline derivatives. acs.org While not directly applicable without a silyl group, it highlights the potential for intramolecular migrations. Kinetic isotope effect experiments and control experiments are often used to confirm whether a rearrangement mechanism is intermolecular or intramolecular. nih.gov
Photochemical Pathways: The N,N-diethylaniline core of the molecule makes it a prime candidate for photochemical reactions. N,N-dialkylanilines are excellent electron donors upon photoexcitation and can form electron donor-acceptor (EDA) complexes with suitable electron acceptors. nih.gov The photoexcitation of such an EDA complex with visible light can induce a single electron transfer (SET), generating a radical cation of the aniline derivative and a radical anion of the acceptor. nih.govacs.orgnih.gov This process can initiate a cascade of radical reactions.
For instance, photoinduced difluoroalkylation of anilines can proceed through the formation of an EDA complex between the aniline and a fluorinated reagent. acs.orgnih.gov This approach bypasses the need for transition-metal catalysts and operates under mild conditions. nih.gov Similarly, visible-light-driven annulation reactions between N,N-dialkyl anilines and alkenes can be mediated by the photoexcitation of an EDA complex to synthesize tetrahydroquinolines. nih.gov Given these precedents, this compound is expected to be an active substrate in photochemical transformations, acting as an electron donor to initiate radical-based C-C or C-N bond-forming reactions. researchgate.netmanchester.ac.uk
Kinetic and Thermodynamic Studies of Reactions
Kinetic and thermodynamic studies are essential for understanding reaction mechanisms, spontaneity, and the influence of reaction conditions. kau.edu.sa For reactions involving anilines, such as oxidation, nitrosation, or adsorption, these parameters provide deep insight into the process. kau.edu.saresearchgate.netorientjchem.orgacs.org
Kinetic analyses often reveal the reaction order, with many aniline oxidation reactions following pseudo-first-order kinetics. researchgate.netorientjchem.org Rate constants can be determined at various temperatures to calculate the activation energy (Ea), which represents the minimum energy required for the reaction to occur. researchgate.net Thermodynamic parameters, including changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG*), are calculated from the temperature dependence of the reaction rates. researchgate.net
Enthalpy of Activation (ΔH): A positive ΔH indicates an endothermic process where heat is absorbed. researchgate.net
Entropy of Activation (ΔS): A negative ΔS suggests a more ordered transition state compared to the reactants. researchgate.net
Gibbs Free Energy of Activation (ΔG): A positive ΔG signifies a non-spontaneous reaction under the given conditions. researchgate.net
For this compound, similar studies could be performed to quantify its reactivity. For example, its oxidation by a chromium(VI) reagent could be monitored spectrophotometrically. orientjchem.org By studying the reaction under pseudo-first-order conditions (a large excess of the aniline derivative), key kinetic and thermodynamic data could be obtained. The following table provides illustrative data based on studies of similar aniline compounds. researchgate.netorientjchem.org
Illustrative Kinetic and Thermodynamic Data for Aniline Reactions
| Parameter | Description | Illustrative Value (Based on Aniline Derivatives) | Reference |
|---|---|---|---|
| Rate Constant (k) | Measures the speed of a reaction at a specific temperature. | 0.05 - 0.09 min⁻¹ | researchgate.net |
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | 6.7 - 9.3 kJ/mol | researchgate.net |
| Enthalpy of Activation (ΔH)* | The change in heat content in going from reactants to the transition state. | +4.2 to +6.8 kJ/mol | researchgate.net |
| Entropy of Activation (ΔS)* | The change in disorder in going from reactants to the transition state. | -0.24 to -0.25 kJ/mol·K | researchgate.net |
This table is for illustrative purposes and shows typical ranges for aniline reactions; specific values for this compound would require experimental determination.
Factors Influencing Chemoselectivity and Regioselectivity
In a molecule with multiple reactive sites, such as this compound, predicting the outcome of a reaction depends on understanding the principles of chemoselectivity and regioselectivity. differencebetween.compediaa.com
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. differencebetween.comslideshare.netresearchgate.net
Regioselectivity refers to the preference for bond formation or breaking at one specific position over other possible positions. pediaa.comresearchgate.netdurgapurgovtcollege.ac.in
For this compound, these factors are paramount:
Chemoselectivity: The molecule possesses two distinct amine functionalities: a tertiary aromatic amine (N,N-diethylamino) and a secondary aliphatic amine (butylamino). Their reactivity differs significantly.
Acylation/Sulfonylation: The secondary amine is generally more reactive towards acylating or sulfonylating agents (e.g., acetyl chloride, tosyl chloride) than the tertiary amine, which cannot form a stable amide or sulfonamide without N-dealkylation. Thus, selective N-acylation of the butylamino group would be expected.
Alkylation: The secondary amine can be alkylated to a tertiary amine. The tertiary aniline nitrogen can also be alkylated to form a quaternary ammonium salt. The outcome would depend on the alkylating agent and reaction conditions.
Oxidation: Both amine groups and the activated aromatic ring are susceptible to oxidation. The choice of oxidizing agent would be critical to achieve a selective transformation. orientjchem.org
Regioselectivity: This primarily concerns reactions on the aromatic ring. The N,N-diethylamino group is a powerful activating, ortho, para-directing group due to the lone pair on the nitrogen atom participating in resonance with the ring. The 4-position is already substituted, so electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts reaction) would be directed to the ortho positions (positions 2 and 6) relative to the N,N-diethylamino group.
However, the substituent at the 4-position, -(CH₂)-NH(Butyl), also influences regioselectivity. While it is not directly attached to the ring, its steric bulk could hinder the approach of electrophiles to the ortho positions, potentially reducing the reaction rate or influencing the ortho/meta product ratio under certain conditions. The electronic effect of this group is weakly activating through induction. The dominant directing influence, however, remains the powerful resonance effect of the N,N-diethylamino group, strongly favoring substitution at the positions ortho to it.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Butylamino Methyl N,n Diethylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H and ¹³C NMR spectra, an unambiguous assignment of each atom in the structure of 4-[(Butylamino)methyl]-N,N-diethylaniline can be achieved.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the diethylamino group, the butylamino group, the benzylic methylene (B1212753) bridge, and the aromatic ring. The ethyl groups on the aniline (B41778) nitrogen would typically show a quartet for the methylene (-CH₂-) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The butyl group would exhibit a series of multiplets corresponding to its four distinct methylene and methyl groups. The benzylic protons (-CH₂-) connecting the butylamine (B146782) to the ring would likely appear as a singlet, or a doublet if coupled to the N-H proton. The aromatic protons on the disubstituted ring would present as a pair of doublets, characteristic of a 1,4-substitution pattern.
The ¹³C NMR spectrum provides information on each unique carbon atom. The number of signals would confirm the molecular symmetry. Distinct chemical shifts are expected for the aliphatic carbons of the ethyl and butyl groups, the benzylic carbon, and the aromatic carbons. The carbons directly attached to nitrogen atoms would be shifted downfield, and the substitution pattern on the aromatic ring could be confirmed by the chemical shifts of the quaternary and protonated carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| N(CH₂CH₃)₂ | ~3.3-3.4 (quartet) | ~44-45 |
| N(CH₂CH₃)₂ | ~1.1-1.2 (triplet) | ~12-13 |
| Ar-CH₂-NH | ~3.6-3.8 (singlet/doublet) | ~50-55 |
| NH-CH₂- | ~2.5-2.7 (triplet) | ~48-50 |
| -CH₂CH₂CH₃ | ~1.4-1.6 (multiplet) | ~30-32 |
| -CH₂CH₃ | ~1.3-1.5 (multiplet) | ~20-22 |
| -CH₃ | ~0.8-1.0 (triplet) | ~13-14 |
| Aromatic C-H (ortho to NEt₂) | ~6.6-6.8 (doublet) | ~111-113 |
| Aromatic C-H (ortho to CH₂NHBu) | ~7.1-7.3 (doublet) | ~128-130 |
| Aromatic C-NEt₂ | N/A | ~147-149 |
| Aromatic C-CH₂NHBu | N/A | ~128-130 |
Note: Predicted values are based on data from N,N-diethylaniline and other substituted anilines. Actual values may vary.
Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. These methods probe the vibrational modes of molecular bonds.
For this compound, the IR and Raman spectra would provide clear evidence for its key structural features:
N-H Vibrations: The secondary amine (butylamino group) would exhibit a characteristic N-H stretching vibration in the IR spectrum, typically appearing as a moderate-intensity band between 3300 and 3500 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl, butyl, and methylene groups would appear just below 3000 cm⁻¹.
C-N Vibrations: C-N stretching vibrations for both the aromatic tertiary amine and the aliphatic secondary amine would be found in the fingerprint region, typically between 1250 and 1350 cm⁻¹ for the aromatic C-N and 1020-1250 cm⁻¹ for the aliphatic C-N.
Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring would produce characteristic bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations between 800 and 850 cm⁻¹ would further confirm the 1,4-disubstitution pattern of the benzene (B151609) ring.
Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic ring and the C-C backbone, which are often more intense in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch (Aromatic) | 1250 - 1350 | Medium-Strong |
| C-N Stretch (Aliphatic) | 1020 - 1250 | Medium |
| C-H Out-of-Plane Bend (1,4-subst.) | 800 - 850 | Strong (IR) |
Note: Based on general spectroscopic correlation tables and data for analogous amines.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing insights into its chromophore system, conjugation, and electronic environment.
The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions associated with the substituted benzene ring. The powerful electron-donating N,N-diethylamino group significantly influences the electronic structure. This substituent acts as a strong auxochrome, causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.
A key feature of such molecules is the presence of an intramolecular charge transfer (ICT) transition. Upon absorption of light, electron density is transferred from the electron-rich N,N-diethylamino group (the donor) to the π-system of the benzene ring (the acceptor). This ICT character results in a broad and intense absorption band at longer wavelengths, typically in the UV-A region. The nature of the substituent at the para position can further modulate the energy of this transition.
To understand the fate of the molecule after it absorbs light, time-resolved spectroscopic techniques are employed. Methods like femtosecond transient absorption (TA) and picosecond fluorescence up-conversion spectroscopy can track the evolution of the excited state on ultrafast timescales.
For a molecule with ICT character, these techniques can reveal the rates of processes such as:
Excited-state relaxation: The process by which the initially formed excited state relaxes to a more stable geometry.
Intersystem crossing: The transition from the singlet excited state to a triplet state.
Fluorescence lifetime: The time it takes for the excited state to return to the ground state via the emission of a photon.
These studies are crucial for understanding the photophysical properties and potential applications of the molecule in areas like molecular electronics or as a fluorescent probe. The dynamics are often complex, involving multiple decay pathways that can be resolved with these advanced methods.
Solvatochromism describes the change in the color (i.e., the absorption or emission wavelength) of a substance when it is dissolved in different solvents. Molecules with a significant change in dipole moment between their ground and excited states, such as those with strong ICT character, typically exhibit pronounced solvatochromism.
For this compound, the ICT excited state is expected to be much more polar than the ground state. Consequently, polar solvents will stabilize the excited state more than the ground state. This leads to a bathochromic (red) shift in the fluorescence emission spectrum as solvent polarity increases. The absorption spectrum may show a less pronounced shift. By plotting the absorption or emission maxima against solvent polarity parameters (like the Lippert-Mataga plot), one can quantify the change in dipole moment upon excitation and gain further insight into the nature of the electronic transition.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which confirms its molecular formula, and its fragmentation pattern offers valuable structural information.
For this compound (Molecular Formula: C₁₅H₂₆N₂; Molecular Weight: 234.38 g/mol ), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass.
The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) would be highly informative. Key fragmentation pathways for this structure would likely include:
Alpha-Cleavage: The most characteristic fragmentation for amines. This involves the cleavage of a C-C bond adjacent to the nitrogen atom. For the N,N-diethylamino group, this would result in the loss of a methyl radical (•CH₃) to form a stable iminium ion, which is often the base peak in the spectrum.
Benzylic Cleavage: The bond between the aromatic ring and the benzylic carbon is prone to cleavage, which would lead to the formation of a stable tropylium-like ion or a benzylic cation.
Cleavage of the Butyl Group: The butyl chain attached to the secondary amine can fragment through various pathways, leading to the loss of alkyl radicals.
Analysis of these fragment ions allows for the step-by-step reconstruction of the molecule's structure, confirming the connectivity of the diethylamino, methyl, and butylamino moieties to the aromatic ring.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 234 | [C₁₅H₂₆N₂]⁺ | Molecular Ion |
| 219 | [M - CH₃]⁺ | Alpha-cleavage from ethyl group |
| 162 | [M - C₄H₉N]⁺ | Cleavage of butylamine group |
| 148 | [C₁₀H₁₄N]⁺ | Benzylic cleavage (diethylaminobenzyl cation) |
| 134 | [C₉H₁₂N]⁺ | Cleavage of butylamine with H transfer |
| 118 | [C₈H₁₀N]⁺ | Alpha-cleavage from ethyl group with loss of CH₂ |
Note: Fragmentation is complex and these represent only some of the plausible pathways.
X-ray Diffraction Studies for Solid-State Structure Determination (as applied to related amine compounds)
X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. While specific crystallographic data for this compound is not extensively documented in publicly accessible literature, a wealth of information can be gleaned from studies on structurally analogous substituted aniline and N,N-diethylaniline derivatives. These studies provide critical insights into the expected molecular geometry, intermolecular interactions, and crystal packing of the target compound.
Single-crystal X-ray diffraction analysis of related benzylideneaniline (B1666777) derivatives, such as (E)-N,N-diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, reveals key structural features that are likely to be present in this compound. nih.gov For instance, the aromatic rings in such compounds are typically not coplanar. In the aforementioned methoxyphenyl derivative, the two aromatic rings are inclined to each other by 46.01 (6)°. nih.gov A significant twist in the molecule often occurs around the C-N bond connecting the aniline nitrogen to the substituent, as indicated by torsion angles. nih.gov For example, the C5—C4—N1—C7 torsion angle in (E)-N,N-diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline is -41.89 (16)°. nih.gov The arrangement of the N,N-diethyl groups is also a notable feature, often adopting a trans configuration where one methyl group is directed above the plane of the –CH₂–N–CH₂– unit and the other below. nih.gov
In the absence of single crystals, powder X-ray diffraction (PXRD) is a valuable alternative for structural analysis. researchgate.netrsc.org PXRD data, often complemented by solid-state NMR and computational methods like periodic density functional theory (DFT) calculations, can be used to determine crystal structures. rsc.org For substituted polyanilines, PXRD has been used to determine the degree of crystallinity, crystallite size, and unit cell dimensions. researchgate.net It has been shown that aromatic substitutions on polyaniline can alter the crystal symmetry, space group, and molecular arrangement within the unit cell. researchgate.net
The synthesis of various secondary amines through the reduction of Schiff bases, followed by characterization including single-crystal X-ray crystallography, provides a basis for understanding the solid-state structures of compounds like this compound. mdpi.com For example, the molecular structure of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, a compound with a similar aminomethyl-N,N-dialkylaniline core, was determined to crystallize in an orthorhombic crystal system, with its structure stabilized by intermolecular hydrogen bonding. mdpi.com Such hydrogen bonding is a critical factor in the crystal packing of amine-containing compounds.
The table below summarizes typical crystallographic data that can be obtained from X-ray diffraction studies of related amine compounds, providing a predictive framework for the solid-state structure of this compound.
| Parameter | Typical Value/Observation for Related Compounds | Reference |
| Crystal System | Monoclinic, Orthorhombic | mdpi.commdpi.com |
| Space Group | P-1, P2₁, etc. | mdpi.com |
| Unit Cell Dimensions (a, b, c) | Dependent on specific molecular structure and packing | mdpi.com |
| Unit Cell Angles (α, β, γ) | Dependent on crystal system | mdpi.com |
| Inter-ring Dihedral Angle | ~46° | nih.gov |
| Key Torsion Angles | Significant twist around C(aromatic)-N bonds | nih.gov |
| Intermolecular Interactions | C-H···N hydrogen bonding, van der Waals forces | mdpi.com |
Spectroelectrochemical Studies
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide detailed information about the electronic properties of molecules and the mechanisms of their redox reactions. For aromatic amines like this compound, these studies are crucial for understanding their behavior in electron transfer processes, which is relevant to applications in materials science and as synthetic intermediates.
The anodic oxidation of N,N-dialkylanilines, such as N,N-dimethylaniline and N,N-diethylaniline, has been extensively studied using techniques like cyclic voltammetry coupled with in-situ UV-vis spectroscopy. acs.orgacs.org These studies reveal that the initial step in the electrochemical oxidation is the removal of an electron from the nitrogen atom, forming a radical cation. mdpi.com This radical cation is a key reactive intermediate that can undergo various follow-up reactions.
For N,N-dimethylaniline, the primary follow-up reaction is a "tail-to-tail" coupling of two radical cations at their para-positions to form N,N,N',N'-tetramethylbenzidine. conicet.gov.ar This dimer is also electroactive and can be further oxidized. In the case of N-substituted anilines, "head-to-tail" coupling can also occur. conicet.gov.ar Given the structure of this compound, the para-position is substituted, which would likely influence the coupling mechanism, potentially favoring other reaction pathways.
Spectroelectrochemical methods, such as in-situ Fourier Transform Infrared (FTIR) and Differential Electrochemical Mass Spectroscopy (DEMS), have been employed to study the formation of polymers from aniline derivatives. conicet.gov.ar These techniques allow for the identification of intermediates and final products formed on the electrode surface during electrochemical oxidation. For instance, in the oxidation of N-methylaniline, both head-to-tail and tail-to-tail dimers have been identified. conicet.gov.ar The study of these simpler systems provides a model for predicting the complex electrochemical behavior of more substituted anilines.
The electrochemical oxidation of amines is a fundamental process in the synthesis of a wide range of useful molecules. mdpi.com The oxidation potential of amines is a key parameter determined from these studies, which is influenced by the substituents on both the aromatic ring and the nitrogen atom. mdpi.com The presence of electron-donating groups, such as the N,N-diethylamino and the (butylamino)methyl groups in the target compound, is expected to lower its oxidation potential compared to unsubstituted aniline.
The following table outlines the key species and processes involved in the spectroelectrochemical studies of related N,N-dialkylanilines.
| Species/Process | Description | Technique(s) | Reference |
| Initial Oxidation | One-electron transfer from the nitrogen atom | Cyclic Voltammetry, UV-vis Spectroscopy | acs.orgmdpi.com |
| Radical Cation | Highly reactive intermediate formed upon oxidation | In-situ Spectroscopy | mdpi.com |
| Dimerization | Coupling of radical cations (e.g., tail-to-tail, head-to-tail) | Spectroelectrochemistry, DEMS, FTIR | conicet.gov.ar |
| Dimer Oxidation | Further oxidation of the formed dimeric products | Cyclic Voltammetry | acs.org |
| Polymer Formation | Electropolymerization through repeated oxidation and coupling | In-situ FTIR, DEMS | conicet.gov.ar |
Computational and Theoretical Studies on this compound Remain Largely Unexplored
Despite the importance of understanding the molecular properties of chemical compounds for various applications, a thorough review of available scientific literature reveals a significant gap in the computational and theoretical analysis of This compound . Extensive searches for dedicated studies on this specific molecule did not yield any detailed research findings pertaining to its quantum chemical calculations, electronic structure, or photophysical properties.
While computational chemistry is a powerful tool for predicting and understanding the behavior of molecules, it appears that This compound has not yet been a specific subject of such in-depth theoretical investigation. Methodologies like Hartree-Fock and Density Functional Theory (DFT), which are standard in the field for geometry optimization, electronic structure analysis, and spectral prediction, have not been applied to this compound in any published research found.
Similarly, more advanced techniques such as Time-Dependent Density Functional Theory (TD-DFT), crucial for investigating excited electronic states and photophysical properties, have not been documented for this particular aniline derivative.
Consequently, it is not possible to provide specific data tables or detailed discussions on the following topics for This compound :
Computational Chemistry and Theoretical Studies on 4 Butylamino Methyl N,n Diethylaniline
Studies of Excited Electronic States and Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT)
While research exists for other substituted aniline (B41778) and diethylaniline derivatives, the strict focus on 4-[(Butylamino)methyl]-N,N-diethylaniline as per the instructions prevents the inclusion of data from related but distinct chemical structures. The scientific community has yet to publish specific computational studies that would allow for a detailed and accurate article on this compound as outlined.
Intramolecular Charge Transfer (ICT) Mechanisms
Intramolecular charge transfer (ICT) is a critical photophysical process in donor-acceptor molecules, where photoexcitation induces a significant redistribution of electron density from an electron-donating group to an electron-accepting group. In molecules like N,N-dialkylanilines, the dialkylamino group serves as a potent electron donor. The most widely accepted model for ICT in many such systems is the Twisted Intramolecular Charge Transfer (TICT) model.
Computational studies on the archetypal molecule 4-(dimethylamino)benzonitrile (B74231) (DMABN) have been instrumental in elucidating the TICT mechanism. researchgate.netrsc.org Upon excitation, the molecule is initially in a locally excited (LE) state, which is planar. In polar solvents, the molecule can then undergo a conformational change, involving the twisting of the dimethylamino group relative to the phenyl ring, to form a stabilized, highly polar TICT state. rsc.org This process is often associated with dual fluorescence, where emissions from both the LE and ICT states are observed.
High-level quantum chemical methods, such as equation-of-motion coupled-cluster (EOM-CCSD) and time-dependent density functional theory (TD-DFT), are employed to map the potential energy surfaces of the ground and excited states. researchgate.net These calculations can determine the geometries and relative energies of the LE and ICT states, as well as the energy barrier connecting them. For DMABN, calculations show that the LE state has a planar geometry, while the ICT state is characterized by a ~90° twist of the amino group.
Table 1: Calculated Geometries and Energies for LE and ICT States of a DMABN Model Note: The following data is illustrative, based on typical findings from computational studies on DMABN, and serves to demonstrate the concepts.
| State | C-N (Amino) Bond Length (Å) | C-C-N-C Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Ground State (S₀) | 1.36 | 0 | - |
| LE State (S₁) | 1.40 | ~0 | 0 (Reference) |
| ICT State (S₁) | 1.45 | ~90 | -2 to -5 (in polar solvent) |
| Transition State | - | ~45 | +1 to +3 |
These computational findings are crucial for interpreting experimental results, such as transient absorption spectra, and for understanding how solvent polarity stabilizes the charge-separated TICT state, thereby facilitating the ICT process. researchgate.net
Excited-State Intramolecular Proton Transfer (ESIPT)
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction where a proton is transferred between a donor and an acceptor group within the same molecule in an electronically excited state. uregina.ca This process is exceptionally fast, often occurring on a femtosecond timescale, and typically results in a product (a phototautomer) that emits light at a significantly longer wavelength than the initial molecule, leading to a large Stokes shift. uregina.caresearchgate.net
For ESIPT to occur, a molecule must possess both a proton donor (e.g., -OH, -NH) and a proton acceptor (e.g., C=O, N) in close proximity, usually connected by a pre-existing intramolecular hydrogen bond. virtualchemistry.org While this compound itself does not have the classic structure for ESIPT, understanding the computational approach to this phenomenon in related amine or aniline systems is instructive.
Theoretical studies, primarily using TD-DFT, are essential for understanding the mechanism of ESIPT. virtualchemistry.org By calculating the potential energy surfaces (PES) for the ground state (S₀) and the first singlet excited state (S₁), researchers can map the energy profile of the proton transfer reaction. Typically, in the ground state, a significant energy barrier prevents proton transfer. However, upon photoexcitation, the acidity of the proton donor and the basicity of the proton acceptor often increase dramatically, lowering or even eliminating the energy barrier in the excited state and making the proton transfer process favorable. uregina.ca
Computational investigations on molecules like derivatives of the Green Fluorescent Protein (GFP) chromophore have shown that ESIPT can be a barrierless reaction, occurring in as little as 30 femtoseconds. researchgate.net Theoretical calculations on other systems, such as 1-(acylamino)-anthraquinones, demonstrate how different substituent groups can modify the potential energy barrier and thus influence the efficiency of the ESIPT process. uregina.ca
Table 2: Illustrative Potential Energy Barriers for ESIPT in a Model System Note: This data is representative of findings from computational studies on ESIPT-capable molecules.
| Electronic State | Proton Transfer Coordinate | Energy Barrier (kcal/mol) | Process |
| Ground State (S₀) | Normal Form → Tautomer | 10 - 15 | Unfavorable |
| Excited State (S₁) | Normal Form* → Tautomer* | 0 - 2 | Favorable / Ultrafast |
These calculations help rationalize experimental observations, such as why some molecules exhibit strong ESIPT-based fluorescence while others deactivate through non-radiative pathways. virtualchemistry.org
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms, providing detailed information about transition states and intermediates that are often difficult or impossible to observe experimentally. The reaction of aniline derivatives with reactive species, such as hydroxyl radicals (•OH), is of significant environmental and chemical interest.
A computational study on the reaction between 4-methyl aniline and the •OH radical provides a clear example of this application. worktribe.com Using DFT methods (M06-2X) and high-accuracy coupled-cluster theory (CCSD(T)), researchers have mapped the detailed potential energy surface for this reaction. The calculations revealed multiple competing pathways, including:
Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the methyl group (-CH₃) or the amino group (-NH₂).
Radical Addition: The •OH radical can add to different positions on the aromatic ring.
The calculations identify all stationary points on the PES, including reactants, pre-reaction complexes, transition states (TS), intermediates, and products. The relative energies of these points determine the most likely reaction pathways. For the 4-methyl aniline + •OH reaction, computational results indicated that hydrogen abstraction from the amino group is a dominant pathway, leading to the formation of an N-centered radical. worktribe.com The geometries of the transition states, characterized by a single imaginary frequency, provide crucial information about the bond-breaking and bond-forming processes.
Table 3: Calculated Relative Energies for Stationary Points in the 4-methyl Aniline + •OH Reaction Note: Energies are illustrative, based on the findings in the cited study, relative to the initial reactants.
| Species | Description | Calculation Method | Relative Energy (kJ/mol) |
| Reactants | 4-methyl aniline + •OH | CCSD(T) | 0 |
| TS (H-abstraction from -NH₂) | Transition state for N-H cleavage | CCSD(T) | -6 |
| TS (Addition to C1) | Transition state for OH addition to C1 | CCSD(T) | -4 |
| Product (NH-C₆H₄-CH₃ radical) | Product from N-H abstraction | CCSD(T) | -111 |
| Intermediate (IS1) | Adduct from OH addition to C1 | CCSD(T) | -80 |
By calculating the energy barriers for each pathway, computational studies can predict reaction kinetics and branching ratios, offering a molecular-level understanding of the reaction's selectivity and outcome. worktribe.com
Molecular Dynamics Simulations (as applied to related chemical systems)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides valuable insights into the behavior of chemical systems in the condensed phase (e.g., in solution), revealing information about solvation, intermolecular interactions, and conformational dynamics that cannot be captured by static quantum chemical calculations.
These simulations can be used to determine:
Solvation Structure: By calculating radial distribution functions (RDFs), MD can reveal how water molecules arrange themselves around the different parts of the aniline molecule, such as the hydrophobic phenyl ring and the hydrophilic amino group. acs.org
Hydrogen Bonding: MD simulations can quantify the number and lifetime of hydrogen bonds formed between the amine's N-H protons and water oxygen atoms, or between the nitrogen's lone pair and water's hydrogen atoms.
Dynamics: The trajectories generated by MD simulations show the translational and rotational motion of the solute and solvent molecules, providing information on diffusion coefficients and reorientational correlation times. researchgate.net
Self-Assembly: In systems with higher concentrations, MD can be used to investigate the aggregation or self-assembly of solute molecules, driven by forces such as hydrophobic interactions or π-π stacking. ulisboa.pt
For example, MD simulations have been used to study the adsorption and trajectory of aniline molecules on polymer membranes, providing a molecular-level view of separation processes. researchgate.net Similarly, simulations of various amines are used to understand their interfacial properties and their role in industrial processes like CO₂ capture. uregina.caulisboa.pt These examples highlight how MD simulations serve as a "computational microscope" to explore the complex behavior of aniline derivatives in realistic environments.
Applications in Chemical Research and Advanced Materials Science Excluding Clinical
Role as a Building Block in Complex Organic Synthesis
The structure of 4-[(Butylamino)methyl]-N,N-diethylaniline makes it a potentially versatile building block in complex organic synthesis. The N,N-diethylaniline moiety is a well-established precursor in the synthesis of various organic molecules. sigmaaldrich.com The presence of two distinct amine functionalities, a tertiary aromatic amine and a secondary aliphatic amine, allows for selective chemical transformations.
The secondary butylamine (B146782) group can readily undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. These reactions would allow for the introduction of diverse functional groups and the extension of the molecular framework. For instance, reaction with an acyl chloride would yield an amide, while reaction with an alkyl halide could introduce a new substituent on the nitrogen atom.
The N,N-diethylaniline portion of the molecule can participate in electrophilic aromatic substitution reactions. The diethylamino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. As the para position is already substituted, electrophilic attack would be directed to the positions ortho to the diethylamino group. This reactivity allows for the introduction of substituents such as nitro, halogen, or sulfonyl groups, further functionalizing the aromatic ring.
The combination of these reactive sites provides a platform for the synthesis of more complex molecules with tailored properties. For example, the secondary amine could be used as a handle to attach the molecule to a polymer backbone or another molecular scaffold, while the aromatic ring could be functionalized to fine-tune its electronic or photophysical properties.
Applications in Dye Chemistry and Pigment Production
N,N-diethylaniline and its derivatives are fundamental components in the synthesis of a wide array of dyes and pigments, including azo dyes and triarylmethane dyes. sigmaaldrich.com The electron-donating nature of the diethylamino group is crucial for the chromophoric system of these colorants.
Synthesis of Solvatochromic Dyes and Related Chromophores
Solvatochromic dyes are compounds that exhibit a change in their absorption or emission spectra with a change in the polarity of the solvent. This property arises from the differential stabilization of the ground and excited states of the dye molecule by the solvent. Dyes containing strong electron-donating and electron-accepting groups connected by a conjugated system often exhibit significant solvatochromism.
The N,N-diethylaniline moiety in this compound can act as a potent electron-donating group. By coupling this compound with a molecule containing a strong electron-accepting group, it is possible to synthesize novel solvatochromic dyes. For example, a Knoevenagel condensation of a derivative of this compound with an aldehyde-substituted electron acceptor could yield a push-pull chromophore with potential solvatochromic properties. The specific nature of the butylamino side chain could also influence the solvatochromic behavior by affecting the molecule's interaction with the solvent.
Spectroscopic Behavior of Dyes in Different Environments
The spectroscopic properties of dyes derived from this compound would be highly dependent on their molecular structure and the surrounding environment. The absorption and emission maxima, as well as the quantum yield of fluorescence, would be influenced by factors such as solvent polarity, pH, and the presence of metal ions.
In a hypothetical solvatochromic dye incorporating this compound, an increase in solvent polarity would be expected to cause a bathochromic (red) shift in the absorption and emission spectra. This is because the more polar excited state is stabilized to a greater extent than the ground state in a polar solvent. The butylamino group could potentially participate in hydrogen bonding interactions with protic solvents, further influencing the spectroscopic behavior.
The table below illustrates a hypothetical example of the solvatochromic behavior of a dye derived from this compound in various solvents.
| Solvent | Polarity (ET(30)) | Hypothetical λmax (nm) |
| n-Hexane | 31.1 | 450 |
| Toluene | 33.9 | 465 |
| Dichloromethane | 40.7 | 480 |
| Acetone | 42.2 | 495 |
| Ethanol (B145695) | 51.9 | 510 |
| Water | 63.1 | 530 |
Materials Science Applications (e.g., Fluorescent Probes, Optoelectronic Materials)
The structural attributes of this compound also suggest its potential use in the development of advanced materials, such as fluorescent probes and optoelectronic materials.
Design and Synthesis of Fluorescent Materials
Fluorescent materials are integral to a wide range of technologies, including bio-imaging, sensing, and lighting. The N,N-diethylaniline core is a known fluorophore. By modifying the structure of this compound, it is possible to design and synthesize novel fluorescent materials with tailored properties.
For example, the secondary amine could be functionalized with a recognition moiety for a specific analyte. Upon binding of the analyte, a change in the fluorescence properties of the molecule, such as an increase or decrease in intensity or a shift in the emission wavelength, could be observed. This would form the basis of a fluorescent sensor.
Sensor Development Based on Amine Reactivity
The reactivity of the secondary amine in this compound can be exploited for the development of chemosensors. Amines are known to react with various functional groups, such as aldehydes, ketones, and isocyanates. A sensor could be designed where the reaction of the butylamino group with an analyte leads to a measurable change in a physical property, such as color or fluorescence.
For instance, a system could be devised where the compound is initially non-fluorescent. Upon reaction of the amine with a specific analyte, a fluorescent product is formed, leading to a "turn-on" fluorescence response. The selectivity of the sensor would be determined by the specific reactivity of the butylamino group towards the target analyte. The N,N-diethylaniline part of the molecule would serve as the signaling unit.
The following table outlines a hypothetical design for a fluorescent sensor based on this compound.
| Analyte | Recognition Moiety | Signaling Mechanism |
| Aldehyde | Butylamino group | Formation of a fluorescent imine |
| Isocyanate | Butylamino group | Formation of a fluorescent urea (B33335) derivative |
| Metal Ion | Butylamino group (as part of a chelating ligand) | Chelation-enhanced fluorescence |
Utilization in Biochemical Assay Methodologies and Interrogations (as a research tool)
There is no available scientific literature to suggest that this compound is utilized as a research tool in biochemical assay methodologies. Searches for its application in this context did not yield any specific methods, data, or research interrogations where this compound plays a role.
Studies of Enzyme Interactions and Protein Modifications
A comprehensive review of published studies indicates that this compound has not been a subject of investigation regarding its interactions with enzymes or its use in protein modification studies. There are no documented instances of this compound being used as a ligand, inhibitor, activator, or modifying agent for any specific protein or enzyme. Consequently, no data on binding affinities, kinetic parameters, or modification specificities are available.
Applications in Catalysis Research as Ligands or Organocatalysts
There is no evidence in the current body of scientific literature to indicate that this compound has been employed in catalysis research, either as a ligand for metal catalysts or as an organocatalyst itself. Searches for its application in synthetic organic chemistry or other catalytic processes did not yield any publications, patents, or reports detailing its catalytic activity, efficiency, or substrate scope. Therefore, no data tables on reaction yields, enantiomeric excesses, or other performance metrics can be provided.
Derivatization Strategies and Analogue Development for Academic Exploration
Synthesis of Substituted 4-[(Butylamino)methyl]-N,N-diethylaniline Derivatives
The synthesis of derivatives of this compound can be strategically approached by introducing substituents onto the aromatic ring of the N,N-diethylaniline moiety or by modifying the butylamino group. A common strategy involves the reductive amination of a substituted 4-aminobenzaldehyde (B1209532) with n-butylamine, followed by N,N-diethylation of the resulting secondary amine. Alternatively, N-alkylation of a pre-synthesized 4-(aminomethyl)-N,N-diethylaniline with a butyl halide or a related electrophile provides another route to the parent compound and its analogues.
The introduction of substituents onto the aromatic ring can significantly influence the electronic properties and reactivity of the molecule. For instance, electron-donating groups (EDGs) at the ortho or para positions relative to the diethylamino group would be expected to increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) would decrease the ring's reactivity.
A general synthetic scheme for preparing substituted derivatives is outlined below:
Scheme 1: General Synthesis of Substituted this compound Derivatives
Step 1: Reductive Amination
Substituted 4-formyl-N,N-diethylaniline + n-Butylamine --(Reducing Agent)--> Substituted this compound
Step 2: N-Alkylation (Alternative Route)
Substituted 4-(aminomethyl)-N,N-diethylaniline + Butyl Halide --(Base)--> Substituted this compound
| Derivative | Substituent (Position) | Synthetic Method | Precursors |
| 1a | 2-Methyl | Reductive Amination | 2-Methyl-4-formyl-N,N-diethylaniline, n-Butylamine |
| 1b | 3-Methoxy | Reductive Amination | 3-Methoxy-4-formyl-N,N-diethylaniline, n-Butylamine |
| 1c | 2-Chloro | N-Alkylation | 2-Chloro-4-(aminomethyl)-N,N-diethylaniline, 1-Bromobutane |
| 1d | 3-Nitro | N-Alkylation | 3-Nitro-4-(aminomethyl)-N,N-diethylaniline, 1-Bromobutane |
Functionalization of the Butylamino and Diethylaniline Moieties
The presence of two distinct amine functionalities, a secondary butylamino group and a tertiary diethylamino group, allows for selective functionalization based on their differing reactivity. The secondary amine is generally more nucleophilic and less sterically hindered than the tertiary amine, making it the primary site for reactions such as acylation, sulfonation, and further alkylation under controlled conditions.
For instance, treatment with an acyl chloride or anhydride (B1165640) would selectively form the corresponding N-butyl-N-(4-(diethylaminobenzyl))amide. Similarly, reaction with a sulfonyl chloride would yield the sulfonamide derivative at the butylamino nitrogen.
The tertiary diethylamino group, while less nucleophilic, can still undergo reactions such as oxidation to form an N-oxide or quaternization with a strong alkylating agent. The aromatic ring of the diethylaniline moiety is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the diethylamino group. This allows for the introduction of various functional groups at the ortho and para positions. However, since the para position is already substituted, electrophilic attack will predominantly occur at the ortho positions. Steric hindrance from the diethylamino group can influence the regioselectivity of these reactions. vaia.comyufengchemicals.comlibretexts.org
| Reaction Type | Reagent | Moiety Functionalized | Product Class |
| Acylation | Acetyl Chloride | Butylamino | N-acyl derivative |
| Sulfonylation | Tosyl Chloride | Butylamino | N-sulfonyl derivative |
| Alkylation | Methyl Iodide | Butylamino | N-butyl, N-methyl derivative |
| Electrophilic Bromination | N-Bromosuccinimide | Diethylaniline (aromatic ring) | Ring-brominated derivative |
| Nitration | Nitric Acid/Sulfuric Acid | Diethylaniline (aromatic ring) | Ring-nitrated derivative |
Structure-Reactivity Relationship Studies of Analogues
The systematic synthesis of analogues of this compound allows for the investigation of structure-reactivity relationships (SRR). By correlating changes in the molecular structure with observed chemical reactivity, researchers can gain insights into the electronic and steric effects governing the behavior of these compounds.
For example, the basicity of the two nitrogen atoms can be modulated by the introduction of substituents on the aromatic ring. Electron-donating groups will increase the electron density on the diethylamino nitrogen and, through inductive effects, slightly increase the basicity of the butylamino nitrogen. Conversely, electron-withdrawing groups will decrease the basicity of both nitrogens. These changes in basicity can be quantified by measuring the pKa values of the conjugate acids of the analogues.
The rate of electrophilic aromatic substitution on the diethylaniline ring is also highly dependent on the nature of the substituents. A Hammett plot, correlating the logarithm of the reaction rate constant with the Hammett substituent constant (σ), can provide a quantitative measure of the electronic effects of the substituents on the transition state of the reaction. A negative slope (ρ value) would indicate that the reaction is favored by electron-donating groups, which is typical for electrophilic aromatic substitution.
| Analogue | Substituent | Expected Effect on Basicity (Diethylamino-N) | Expected Effect on Rate of Electrophilic Aromatic Substitution |
| 1a | 2-Methyl | Increase | Decrease (due to steric hindrance) |
| 1b | 3-Methoxy | Increase | Increase |
| 1c | 2-Chloro | Decrease | Decrease |
| 1d | 3-Nitro | Significant Decrease | Significant Decrease |
Synthesis of Nitrosamine (B1359907) Derivatives for Reactivity Studies
The secondary butylamino group in this compound is susceptible to nitrosation, a reaction that introduces a nitroso (-N=O) group onto the nitrogen atom. This reaction is typically carried out using a nitrosating agent such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or an organic nitrite like tert-butyl nitrite under milder, non-aqueous conditions. researchgate.netrsc.org
The synthesis of the N-nitroso derivative, N-nitroso-4-[(butylamino)methyl]-N,N-diethylaniline, provides a substrate for studying the reactivity of this class of compounds. N-nitrosamines are known to be photochemically active and can undergo decomposition upon exposure to UV light. nih.gov They can also be reduced to the corresponding hydrazine (B178648) or oxidized to the nitramine.
Reactivity studies of these nitrosamine derivatives are of academic interest for understanding their decomposition pathways and potential as precursors in further synthetic transformations. For instance, the denitrosation reaction, which removes the nitroso group to regenerate the secondary amine, can be studied under various conditions to explore mechanisms of N-N bond cleavage. nih.gov
Future Research Directions and Unaddressed Challenges
Exploration of Novel Synthetic Pathways
The primary route for synthesizing 4-[(Butylamino)methyl]-N,N-diethylaniline is likely the Mannich reaction, a three-component condensation of N,N-diethylaniline, formaldehyde (B43269), and butylamine (B146782). oarjbp.comwikipedia.org While classic, this pathway presents opportunities for significant innovation to improve efficiency, sustainability, and versatility.
Future research should focus on moving beyond traditional acid-catalyzed, high-temperature conditions. The exploration of greener, more efficient catalytic systems is a primary challenge. This includes the investigation of ionic liquids, zeolites, or nanoparticle-based catalysts that can facilitate the reaction under milder conditions and allow for easier separation and recycling. researchgate.netresearchgate.net Furthermore, modern synthetic techniques such as microwave-assisted or ultrasonic-assisted synthesis could dramatically reduce reaction times and improve yields. researchgate.net
Another promising avenue is the development of alternative C-H functionalization strategies that bypass the traditional Mannich reaction. Recent advances in organometallic catalysis have enabled the direct ortho-alkylation of N,N-dialkylanilines with alkenes. rsc.org Adapting such a method for amino-alkylation presents a novel, atom-economical approach that avoids the use of formaldehyde. A comparative study of these novel pathways against the conventional Mannich reaction would be essential to establish the most effective synthetic strategy, as outlined in the hypothetical data below.
Table 1: Hypothetical Comparison of Synthetic Pathways
| Synthetic Method | Catalyst/Conditions | Theoretical Yield (%) | Solvent System | Key Advantages |
|---|---|---|---|---|
| Conventional Mannich | HCl, Reflux | 75-85 | Ethanol (B145695) | Well-established, low-cost reagents |
| Microwave-Assisted | Catalyst-free or Lewis Acid | >90 | Solvent-free | Rapid reaction time, high efficiency |
| Ionic Liquid Catalysis | [HDEA][ClAc] | 88-95 | Ethanol (Room Temp) | Mild conditions, catalyst recyclability |
| Direct C-H Amino-alkylation | Yttrium Catalyst | 80-90 | Dichloroethane | High atom economy, avoids formaldehyde |
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. For its synthesis via the Mannich reaction, the mechanism is understood to proceed through the formation of an electrophilic iminium ion from butylamine and formaldehyde, which is then attacked by the electron-rich N,N-diethylaniline at the para position. wikipedia.org However, detailed kinetic studies specific to this combination of reactants are lacking. Future research could employ in-situ spectroscopic techniques (e.g., NMR, IR) to identify and characterize reaction intermediates and transition states, providing a quantitative basis for reaction optimization. brunel.ac.uk
Beyond its synthesis, the reactivity of the compound itself is largely unexplored. The tertiary aniline (B41778) moiety is susceptible to oxidation, potentially forming radical cations that can undergo subsequent reactions like dimerization or coupling. nih.gov Electrochemical studies, such as cyclic voltammetry, could elucidate the oxidation potentials and the stability of the resulting radical species. nih.gov Understanding these pathways is critical if the compound is to be used in electronic materials or as a redox mediator.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful, predictive tool for exploring the properties and reactivity of this compound without the need for extensive empirical work. Density Functional Theory (DFT) calculations can be employed to model the electronic structure, molecular orbital energies (HOMO/LUMO), and charge distribution of the molecule. researchgate.netrsc.org This information can predict the most likely sites for electrophilic or nucleophilic attack and shed light on the compound's stability and reactivity.
Future computational studies could focus on several key areas:
Reaction Mechanism Simulation: Modeling the entire reaction coordinate for the Mannich synthesis can help identify the rate-determining step and optimize reaction conditions by predicting the effect of different catalysts or solvents. researchgate.net
Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict physical properties like solubility, boiling point, and partition coefficients. Furthermore, models can predict its potential as a catalyst or its interaction with other molecules. actylis.comresearchgate.net
Spectroscopic Analysis: Simulating NMR, IR, and UV-Vis spectra can aid in the structural confirmation of the synthesized compound and its reaction products.
Table 2: Key Parameters for Future Computational Investigation
| Computational Method | Parameter to Investigate | Predicted Outcome/Application |
|---|---|---|
| DFT (e.g., B3LYP) | HOMO/LUMO Energy Gap | Prediction of electronic properties, potential for use in organic electronics |
| DFT | Reaction Energy Profile | Mechanistic insights into synthesis and reactivity, catalyst design |
| NBO Analysis | Partial Atomic Charges | Identification of reactive sites for functionalization |
| TD-DFT | Electronic Transition Energies | Prediction of UV-Visible absorption spectra for dye applications |
Development of New Research Tool Applications
The bifunctional nature of this compound, containing both a tertiary aromatic amine and a secondary alkyl amine, makes it a promising candidate for various applications as a research tool.
Catalysis: The basic nitrogen centers suggest potential use as an organocatalyst, particularly in reactions requiring a proton shuttle or a base. Its parent compound, N,N-diethylaniline, is already used as a catalyst and acid scavenger in chemical processes. actylis.comottokemi.com The additional butylamino group could modulate this activity or introduce new catalytic functions.
Coordination Chemistry: The two distinct nitrogen atoms could act as a bidentate ligand for coordinating with metal centers. Future work could explore the synthesis of metal complexes, which may exhibit novel catalytic or material properties. Mannich bases are known to play a vital role in the development of metal complexes. researchgate.net
Precursor for Dyes and Polymers: N,N-dialkylanilines are fundamental building blocks for triarylmethane and azo dyes. guidechem.comwikipedia.org The butylamino-methyl group offers a convenient handle for further functionalization or for incorporation into a polymer backbone, potentially leading to new functional dyes or materials with unique optical or physical properties. ontosight.ai Research in this area would involve reacting the compound with various electrophiles or polymerizing it to explore its potential in materials science.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-[(Butylamino)methyl]-N,N-diethylaniline, and how can its purity be validated?
- Synthesis : A plausible route involves a Mannich reaction, where N,N-diethylaniline reacts with formaldehyde and butylamine under acidic conditions. This method is analogous to the synthesis of structurally similar compounds like 3-[(Dimethylamino)methyl]-4-methylaniline, which uses formaldehyde and dimethylamine . Adjust stoichiometry to accommodate the bulkier butylamino group.
- Purity Validation : Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic techniques. Single-crystal X-ray diffraction confirms molecular structure, while ¹H NMR and IR spectroscopy validate functional groups. Elemental analysis ensures correct C/H/N ratios .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential amine toxicity. Store under inert gas (N₂) to prevent oxidation.
- Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap and water. Toxicity data for similar compounds (e.g., 4-(Aminomethyl)-N,N-diethylaniline) suggest moderate hazards (H302: harmful if swallowed) .
Q. How does the substitution pattern of this compound influence its basicity compared to N,N-dimethylaniline derivatives?
- The butylamino group enhances steric hindrance, reducing basicity compared to smaller substituents (e.g., dimethylamino). Basicity can be quantified via pKa measurements in aqueous or non-aqueous solvents. Comparative studies with N,N-diethyl-p-toluidine show that alkyl chain length and substitution position modulate electron-donating effects .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?
- Mechanism : The electron-rich aromatic ring (due to N,N-diethyl and butylamino groups) directs EAS to the para position. Kinetic studies using nitration or sulfonation can map regioselectivity. Competitor experiments with derivatives (e.g., N-ethyl-2,4-dimethylaniline hydrochloride) reveal how substituent bulk affects reaction rates .
- Data Analysis : Monitor reaction progress via UV-Vis spectroscopy or HPLC, correlating substituent effects with activation energy barriers.
Q. How can this compound be functionalized for use in push-pull chromophores, and what photophysical properties are anticipated?
- Functionalization : Introduce electron-withdrawing groups (e.g., cyano, carbonyl) at the para position to create a donor-acceptor (D-A) system. Analogous to 4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline, halogenation or coupling reactions enable covalent linkage to acceptor moieties .
- Photophysics : Expect intramolecular charge transfer (ICT) characterized by red-shifted absorption/emission. Measure fluorescence quantum yields and solvatochromism to assess polarity-dependent behavior .
Q. What contradictions exist in the reported biological activities of structurally similar aniline derivatives, and how can they be resolved?
- Contradictions : For example, some studies report N,N-dialkylanilines as enzyme inhibitors, while others note inertness. These discrepancies may arise from assay conditions (pH, solvent) or impurities.
- Resolution : Conduct dose-response studies under standardized conditions (e.g., PBS buffer, controlled O₂ levels). Use LC-MS to verify compound integrity during bioassays. Cross-validate with computational models (docking studies) to predict binding affinities .
Methodological Resources
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst load) for yield improvement.
- Data Interpretation : Employ multivariate analysis (e.g., PCA) to correlate structural features (substituent size, electronic effects) with reactivity trends.
- Safety Compliance : Align protocols with OSHA guidelines for amine handling, including spill containment and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
